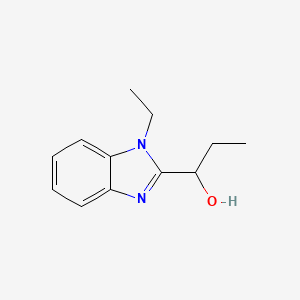1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
CAS No.:
Cat. No.: VC9989100
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16N2O |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 1-(1-ethylbenzimidazol-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C12H16N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8,11,15H,3-4H2,1-2H3 |
| Standard InChI Key | AJDOYHPEDJFLKG-UHFFFAOYSA-N |
| SMILES | CCC(C1=NC2=CC=CC=C2N1CC)O |
| Canonical SMILES | CCC(C1=NC2=CC=CC=C2N1CC)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol features a benzimidazole core, a bicyclic aromatic system comprising fused benzene and imidazole rings. The nitrogen atoms at positions 1 and 3 of the imidazole ring are substituted with an ethyl group and a propan-1-ol chain, respectively. The molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol.
Key Structural Features:
-
Benzimidazole core: Provides aromatic stability and π-π stacking potential .
-
Ethyl substituent: Enhances lipophilicity and influences steric interactions .
-
Propan-1-ol side chain: Introduces hydrogen-bonding capacity and polarity.
Systematic Nomenclature
The IUPAC name derives from the parent benzimidazole structure:
-
Position 1: Ethyl group (-CH₂CH₃).
-
Position 2: Propan-1-ol substituent (-CH₂CH₂CH₂OH).
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for this compound are documented, analogous benzimidazole derivatives are typically synthesized via:
-
Condensation Reactions:
-
Reacting o-phenylenediamine with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions . For example, Skolnik et al. (1943) demonstrated benzimidazole formation using ketones and ammonium chloride .
-
Hypothetical pathway: Ethyl-substituted o-phenylenediamine could react with levulinic acid (4-oxopentanoic acid) to form the propanol side chain.
-
-
Post-Modification Strategies:
Optimization Challenges
-
Regioselectivity: Ensuring ethyl and propanol groups occupy specific positions requires controlled reaction conditions .
-
Purification: Benzimidazoles often require chromatographic separation due to byproduct formation .
Physical and Chemical Properties
Physicochemical Profile
Stability and Reactivity
-
Thermal Stability: Benzimidazoles generally decompose above 200°C .
-
Acid/Base Sensitivity: Stable under mild conditions but may undergo hydrolysis in strong acids/bases .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (predicted):
Mass Spectrometry (MS)
-
Expected molecular ion peak at m/z 204.1 (M⁺).
-
Fragmentation patterns likely include loss of H₂O (-18 Da) and cleavage of the ethyl group.
Biological Activity and Research Findings
Pharmacokinetic Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume